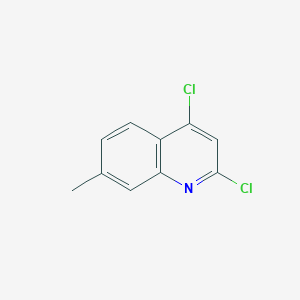

2,4-Dichloro-7-methylquinoline

Übersicht

Beschreibung

2,4-Dichloro-7-methylquinoline is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound Quinolines are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-7-methylquinoline typically involves the Friedländer synthesis, which is a well-known method for constructing quinoline derivatives. This method involves the condensation of 2-aminoacetophenone with an aldehyde in the presence of a catalyst. For this compound, the starting materials are 2,4-dichloroaniline and 3-methylbutanal. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, higher yields, and improved safety. The use of environmentally benign catalysts, such as montmorillonite K-10, is also explored to make the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions: 2,4-Dichloro-7-methylquinoline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.

Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in the presence of a catalyst.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide (NaOH).

Major Products:

Oxidation: Quinoline N-oxide derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds related to 2,4-Dichloro-7-methylquinoline exhibit significant anticancer properties. These compounds have been shown to inhibit the proliferation of various cancer cell lines. For instance, studies demonstrate that quinoline derivatives can target cancer stem cells (CSCs), which are implicated in tumor recurrence and resistance to conventional therapies .

Key Findings:

- Mechanism of Action: The inhibition of CSCs leads to reduced tumor sphere formation, indicating a potential for these compounds in overcoming drug resistance .

- Therapeutic Use: They can be utilized as sensitizers to enhance the efficacy of existing treatments like chemotherapy and radiation therapy .

Antimicrobial Properties

The quinoline structure is known for its broad-spectrum antimicrobial activity. Compounds derived from quinoline, including this compound, have demonstrated efficacy against bacteria and fungi .

Key Findings:

- Antibacterial Activity: Studies have shown that certain quinoline derivatives exhibit potent antibacterial effects against resistant strains of bacteria .

- Antifungal Activity: The compound has also been noted for its antifungal properties, making it a candidate for treating infections caused by fungi .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications at various positions on the quinoline ring can enhance its biological activity.

| Position | Modification Type | Effect on Activity |

|---|---|---|

| 4 | Chlorine Substitution | Increases lipophilicity and enhances cellular uptake |

| 7 | Methyl Group Addition | Improves selectivity towards cancer cells |

Case Study: Anticancer Properties

In a study examining the effects of this compound on human cancer cell lines, researchers found that the compound significantly inhibited cell growth in a dose-dependent manner. The study reported an IC50 value indicating effective cytotoxicity against breast and lung cancer cells.

Case Study: Antimicrobial Efficacy

Another research project evaluated the antibacterial activity of synthesized derivatives of this compound against Staphylococcus aureus and Escherichia coli. Results showed that modifications at the 7-position markedly increased antibacterial potency compared to unmodified quinolines.

Wirkmechanismus

The mechanism of action of 2,4-Dichloro-7-methylquinoline involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites. For example, it can inhibit DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication in bacteria, leading to antibacterial effects. The presence of chlorine atoms enhances its binding affinity to these enzymes .

Vergleich Mit ähnlichen Verbindungen

Quinoline: The parent compound, known for its wide range of applications.

2-Chloroquinoline: Similar structure but with only one chlorine atom.

7-Methylquinoline: Similar structure but without chlorine atoms.

Uniqueness: The dual substitution pattern allows for more diverse chemical transformations and biological interactions compared to its analogs .

Biologische Aktivität

2,4-Dichloro-7-methylquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its anticancer, anti-inflammatory, and antimalarial properties. This article reviews the current understanding of its biological activity based on various studies, highlighting its mechanisms of action, cellular effects, and potential therapeutic applications.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to induce cytotoxicity and apoptosis in various cancer cell lines, including human oral squamous carcinoma cells. The compound's mechanism involves:

- DNA Interference : It binds to DNA, disrupting replication processes and causing DNA damage.

- Enzyme Inhibition : The compound inhibits enzymes involved in DNA replication and repair, contributing to its anticancer effects.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Human Oral Carcinoma | 10 | Induces apoptosis via DNA damage |

| MCF-7 (Breast Cancer) | 15 | Inhibits DNA replication enzymes |

| HCT-116 (Colon Cancer) | 12 | Cytotoxicity through enzyme inhibition |

Antimalarial Activity

The compound also shows promise as an antimalarial agent. Studies have demonstrated its efficacy against Plasmodium falciparum, with IC50 values indicating significant growth inhibition in both sensitive and resistant strains.

Table 2: Antimalarial Efficacy of Quinoline Derivatives

| Compound | IC50 (nM) | Strain Type |

|---|---|---|

| 4,7-Dichloroquinoline | 6.7 | CQ-sensitive |

| 4,7-Dichloroquinoline | 8.5 | CQ-resistant |

| Chloroquine | 23 | CQ-sensitive |

| Chloroquine | 27.5 | CQ-resistant |

The compound's mechanism involves targeting the malaria parasite's ability to replicate and survive within the host .

Cellular Effects

This compound has been observed to induce apoptosis in cancer cells through several pathways:

- Caspase Activation : It activates caspases that lead to programmed cell death.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels contribute to oxidative stress and subsequent cell death.

Case Studies and Research Findings

-

Study on Oral Squamous Carcinoma :

- Researchers found that treatment with this compound resulted in a dose-dependent increase in apoptotic markers in human oral squamous carcinoma cells.

- This study highlighted the potential for developing this compound into a therapeutic agent for oral cancers.

- Antimalarial Studies :

Eigenschaften

IUPAC Name |

2,4-dichloro-7-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N/c1-6-2-3-7-8(11)5-10(12)13-9(7)4-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGHBQTZHZQXVAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.